molecular formula C9H14N2O3S B7868701 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide

4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide

Cat. No.: B7868701
M. Wt: 230.29 g/mol
InChI Key: BMYTYPUMFBOGTO-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is a high-purity chemical compound designed for research use, with a molecular formula of C9H14N2O3S . This benzenesulfonamide derivative is part of a well-investigated class of compounds known primarily as carbonic anhydrase (CA) inhibitors . The primary sulfonamide group in its structure is a key pharmacophore that enables potent binding to the zinc ion within the active site of various carbonic anhydrase isoforms . Researchers can leverage this compound to study the inhibition and function of these enzymes, which are relevant in physiological processes such as respiration, pH regulation, and fluid secretion . The "4-amino" and "2-methoxy" substitutions on the benzene ring, along with the "N-ethyl" sulfonamide tail, are strategic modifications that influence the compound's binding affinity and selectivity towards different CA isoforms (such as CA I, II, VI, VII, XII, and XIII) . This makes it a valuable tool for medicinal chemistry programs aimed at developing isoform-selective inhibitors with potential therapeutic applications and reduced side-effects . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-N-ethyl-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-3-11-15(12,13)9-5-4-7(10)6-8(9)14-2/h4-6,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYTYPUMFBOGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide typically involves the sulfonation of aniline derivatives. One common method is the reaction of 4-amino-2-methoxyaniline with ethyl sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) participates in hydrolysis and substitution reactions.

Reaction TypeReagents/ConditionsProductsYieldSource
Acidic Hydrolysis6M HCl, 100°C, 4–6 hrs2-Methoxy-4-amino-benzenesulfonic acid + Ethylamine72–85%
Basic Hydrolysis20% NaOH, reflux, 3–5 hrsSodium 2-methoxy-4-amino-benzenesulfonate + Ethylamine68–78%
Nucleophilic SubstitutionR-X (alkyl halides), K₂CO₃, DMF, 80°CN-Alkylated sulfonamide derivatives50–65%

Key Findings :

  • Hydrolysis proceeds faster under acidic conditions due to protonation of the sulfonamide nitrogen, enhancing electrophilicity .

  • Alkylation at the sulfonamide nitrogen requires polar aprotic solvents (e.g., DMF) and elevated temperatures.

Amino Group Reactivity

The 4-amino group (-NH₂) undergoes acylation, diazotization, and condensation.

Reaction TypeReagents/ConditionsProductsYieldSource
AcylationAcetic anhydride, pyridine, 25°C4-Acetamido-N-ethyl-2-methoxybenzene-1-sulfonamide88–92%
DiazotizationNaNO₂, HCl (0–5°C), then β-naphtholAzo-coupled sulfonamide derivatives60–75%
Schiff Base FormationBenzaldehyde, EtOH, Δ4-(Benzylideneamino)-N-ethyl-2-methoxybenzene-1-sulfonamide70–80%

Key Findings :

  • Acylation occurs regioselectively at the amino group due to its strong nucleophilicity .

  • Diazotization requires strict temperature control (<5°C) to avoid decomposition.

Methoxy Group Reactivity

The 2-methoxy group (-OCH₃) is susceptible to demethylation and electrophilic substitution.

Reaction TypeReagents/ConditionsProductsYieldSource
DemethylationBBr₃, DCM, -78°C → 25°C, 12 hrs4-Amino-N-ethyl-2-hydroxybenzene-1-sulfonamide85–90%
NitrationHNO₃/H₂SO₄, 0°C, 1 hr4-Amino-5-nitro-N-ethyl-2-methoxybenzene-1-sulfonamide45–55%

Key Findings :

  • Demethylation with BBr₃ proceeds quantitatively but requires anhydrous conditions.

  • Nitration occurs at the para position relative to the methoxy group, guided by its ortho/para-directing nature.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions.

Reaction TypeReagents/ConditionsProductsYieldSource
SulfonationH₂SO₄, SO₃, 50°C, 3 hrs4-Amino-N-ethyl-2-methoxy-5-sulfobenzene-1-sulfonamide40–50%
HalogenationCl₂, FeCl₃, 25°C, 2 hrs4-Amino-5-chloro-N-ethyl-2-methoxybenzene-1-sulfonamide55–60%

Key Findings :

  • Sulfonation occurs at the meta position to the sulfonamide group due to steric and electronic effects.

  • Halogenation favors the para position relative to the amino group.

Oxidation and Reduction Reactions

Reaction TypeReagents/ConditionsProductsYieldSource
Sulfonamide OxidationH₂O₂, AcOH, 60°C, 6 hrs4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide sulfone65–70%
Amino Group OxidationKMnO₄, H₂O, Δ4-Nitroso-N-ethyl-2-methoxybenzene-1-sulfonamide30–40%

Key Findings :

  • Sulfonamide oxidation to sulfone requires strong oxidizing agents and prolonged heating.

  • Direct oxidation of the amino group is challenging due to competing side reactions.

Scientific Research Applications

Biological Activities

4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide has been studied for its role as an inhibitor in various biological systems:

Antidiabetic Agents

The compound serves as a critical intermediate in the synthesis of sulfonylurea drugs, which are widely used to manage type 2 diabetes mellitus. These medications function by increasing insulin secretion from pancreatic beta cells and improving glucose utilization by tissues. Notable sulfonylureas synthesized from this compound include:

Drug Name Mechanism of Action
GlipizideStimulates insulin release
GlimepirideEnhances insulin sensitivity
GliquidoneIncreases insulin secretion
GlibenclamidePromotes glucose uptake in tissues

These drugs have shown efficacy in lowering blood glucose levels in diabetic patients, with some studies indicating that over 70% of patients achieve target glucose levels using these agents .

Antimicrobial Properties

Research indicates that derivatives of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide exhibit antimicrobial properties. For instance, modifications to the sulfonamide structure have resulted in compounds that inhibit bacterial growth, particularly against Gram-positive bacteria .

Case Studies and Research Findings

Several studies have documented the effectiveness and potential of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide:

Clinical Trials

Clinical trials involving sulfonylurea derivatives have demonstrated significant improvements in glycemic control among participants with type 2 diabetes. For example:

  • A study published in Diabetes Care highlighted that glimepiride significantly reduced HbA1c levels compared to placebo groups over a 24-week period .

Comparative Studies

Comparative studies between various sulfonylureas synthesized from this compound revealed differences in efficacy and side effects, suggesting that structural modifications can lead to improved therapeutic profiles. For instance:

  • Research published in Molecular Pharmacology indicated that certain modifications enhance binding affinity to the ATP-sensitive potassium channels in pancreatic cells, leading to improved insulin release .

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their inability to grow and reproduce.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications References
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide C₉H₁₃N₂O₃S (inferred) 4-amino, 2-methoxy, N-ethyl Hypothesized enhanced lipophilicity due to ethyl group; potential antimicrobial activity.
4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide (WL7) C₉H₁₄N₂O₃S 4-amino, N-(2-hydroxyethyl)-N-methyl Increased hydrophilicity due to hydroxyethyl group; used in solubility-focused drug design.
3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chloro-benzene-1-sulfonamide C₁₃H₁₂BrClN₂O₃S 3-amino, 4-chloro, N-(3-bromo-4-methoxyphenyl) Bromo and chloro substituents may enhance antibacterial potency but increase molecular weight.
5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide C₁₃H₁₂ClN₂O₃S¹ 5-amino, 2-methoxy, N-(4-chlorophenyl) Chlorophenyl group likely improves target binding affinity; studied as a bioactive intermediate.
4-Amino-N-(2-hydroxyethyl)benzenesulfonamide C₈H₁₂N₂O₃S 4-amino, N-(2-hydroxyethyl) Hydroxyethyl group enhances solubility; potential use in topical formulations.

¹ Molecular formula corrected based on systematic nomenclature (original lists C₉H₇ClN₂O₅, likely a typo).

Detailed Research Findings

Substituent Effects on Physicochemical Properties

  • Lipophilicity vs. Hydrophilicity: The ethyl group in 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide likely increases lipophilicity compared to hydroxyethyl-substituted analogs (e.g., WL7), which exhibit greater aqueous solubility .
  • In contrast, bromo and chloro substituents () introduce steric bulk and electron-withdrawing effects, which may alter binding kinetics .

Biological Activity

4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its sulfonamide group, which is known for various therapeutic applications, including antibacterial and antitumor activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide can be represented as follows:

  • Molecular Formula : C10H14N2O3S
  • Molecular Weight : 230.30 g/mol

This compound features an amino group, an ethyl substituent, a methoxy group, and a sulfonamide moiety, which contribute to its biological activity.

The biological activity of 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide primarily arises from its interaction with specific biological targets:

  • Carbonic Anhydrase Inhibition : Research indicates that sulfonamides can inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. Studies have shown that derivatives of sulfonamides exhibit varying affinities for different CA isoforms, suggesting potential applications in treating conditions like glaucoma and edema .
  • Antitumor Activity : The compound has been investigated for its antitumor properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The specific pathways involved include modulation of signaling cascades related to cell growth and survival .
  • Antimicrobial Properties : Similar to other sulfonamides, this compound may possess antimicrobial activity against various pathogens. Its mechanism likely involves competitive inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionSignificant binding affinity for CA I and CA XIII
Antitumor ActivityInduced apoptosis in cancer cell lines
Antimicrobial ActivityInhibition of bacterial growth

Case Study: Antitumor Activity

A study conducted on various cancer cell lines revealed that 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide exhibited potent cytotoxic effects. The IC50 values were determined through MTT assays, indicating a significant reduction in cell viability at concentrations as low as 5 µM. Flow cytometry analysis further confirmed that the compound induced G2/M phase cell cycle arrest and increased apoptosis markers such as caspase activation .

Case Study: Carbonic Anhydrase Inhibition

In another investigation, the compound was tested for its inhibitory effects on carbonic anhydrases I and XIII. The results indicated a Kd value of approximately 6 nM for CA I, highlighting its potential as a therapeutic agent for conditions requiring CA inhibition . This study emphasizes the importance of structural modifications in enhancing binding affinity and selectivity towards specific CA isoforms.

Q & A

Q. Q1: What are the standard synthetic routes for 4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between 2-methoxy-4-aminobenzenesulfonyl chloride and ethylamine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl by-products. Reaction optimization includes controlling temperature (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-alkylation or sulfonamide hydrolysis . Purification often involves recrystallization or column chromatography.

Q. Q2: What analytical techniques are essential for confirming the structure and purity of this compound?

Basic characterization includes:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and ethyl/methoxy group integration.
  • IR spectroscopy to confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N-H at ~3300 cm⁻¹) functional groups.
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% typical for research-grade material) .

Advanced Synthetic Methodologies

Q. Q3: How can microwave-assisted synthesis improve the yield and efficiency of this sulfonamide?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For example, coupling sulfonyl chlorides with amines under microwave conditions (100–150°C, 10–30 min) can achieve >85% yield with reduced side-product formation. This method is particularly useful for sterically hindered derivatives .

Q. Q4: What strategies mitigate competing reactions during synthesis, such as oxidation of the amino group?

  • Use of inert atmospheres (N₂/Ar) to prevent amine oxidation.
  • Addition of antioxidants (e.g., BHT) or mild reducing agents (e.g., Na₂S₂O₃).
  • Low-temperature reactions (0–5°C) to stabilize reactive intermediates .

Biological Activity and Mechanism

Q. Q5: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial or anticancer activity?

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli).
  • Anticancer : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ determination.
  • Enzyme inhibition : Fluorescence-based assays for targeting enzymes like carbonic anhydrase or endothelin receptors .

Q. Q6: How do structural modifications (e.g., substituent changes) impact biological activity?

  • Ethyl group replacement : Bulky substituents (e.g., isopropyl) may enhance lipophilicity and membrane permeability but reduce solubility.
  • Methoxy position : Ortho-substitution (2-methoxy) can sterically hinder binding, while para-substitution (4-methoxy) improves target engagement in endothelin antagonists .

Data Contradiction and Reproducibility

Q. Q7: How should researchers address discrepancies in reported biological activity across studies?

  • Validate assay conditions (e.g., pH, serum content) that may alter compound stability.
  • Re-examine purity via LC-MS to rule out impurity interference (e.g., residual solvents or by-products).
  • Compare structural analogs (e.g., 4-Amino-N-ethyl vs. N-propyl derivatives) to isolate substituent effects .

Q. Q8: Why might synthetic yields vary between labs for the same protocol?

  • Trace moisture in solvents or reagents can hydrolyze sulfonyl chlorides.
  • Differences in stirring efficiency or temperature gradients during exothermic reactions .

Computational and Structural Analysis

Q. Q9: What computational tools predict the binding affinity of this sulfonamide to therapeutic targets?

  • Molecular docking (AutoDock Vina, Schrödinger) using X-ray structures of target proteins (e.g., endothelin receptor, PDB: 5GLH).
  • QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. Q10: How does X-ray crystallography elucidate the compound’s conformation and intermolecular interactions?

Crystal structures reveal:

  • Hydrogen bonding : Between sulfonamide S=O and amine N-H groups.
  • Packing motifs : Methoxy and ethyl groups influence lattice stability, as seen in related N-(4-methoxyphenyl)benzenesulfonamides .

Stability and Toxicity

Q. Q11: What are the stability guidelines for long-term storage of this compound?

  • Store at –20°C in airtight, light-resistant containers under desiccant (e.g., silica gel).
  • Avoid aqueous solutions (prone to hydrolysis) unless buffered at pH 6–8 .

Q. Q12: What preclinical toxicity assays are critical before advancing to in vivo studies?

  • Hepatotoxicity : HepG2 cell viability assays.
  • Genotoxicity : Ames test for mutagenicity.
  • Cardiovascular screening : hERG channel inhibition assays .

Advanced Applications in Drug Development

Q. Q13: How can pharmacokinetic properties (e.g., oral bioavailability) be optimized for this sulfonamide?

  • Prodrug strategies : Esterification of the sulfonamide group to enhance absorption.
  • Co-crystallization with cyclodextrins to improve solubility .

Q. Q14: What formulation challenges arise due to the compound’s physicochemical properties?

  • Low aqueous solubility (logP ~2.5) may require nanoemulsions or solid dispersions.
  • pH-dependent degradation necessitates enteric coating for oral delivery .

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